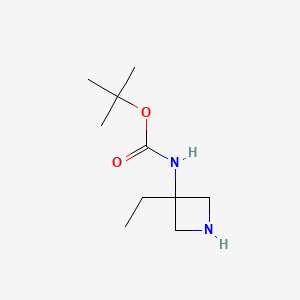

tert-Butyl (3-ethylazetidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

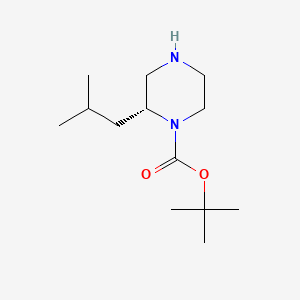

“tert-Butyl (3-ethylazetidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.282. It is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (3-ethylazetidin-3-yl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-ethylazetidin-3-yl)carbamate” can be analyzed using various methods such as 2D Mol file or a computed 3D SD file . These methods allow for a detailed view of the 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl (3-ethylazetidin-3-yl)carbamate” can be complex. For instance, it can be involved in palladium-catalyzed cross-coupling reactions . Additionally, it can undergo deprotection reactions under certain conditions .Scientific Research Applications

Biodegradation and Environmental Fate

- Studies have identified microorganisms capable of degrading ETBE, a gasoline ether oxygenate, in soil and groundwater, highlighting the ether's biodegradation pathways and the environmental fate of such compounds. The presence of co-contaminants may either inhibit or enhance the biodegradation process, suggesting a complex interaction with environmental factors (Thornton et al., 2020).

Microbial Degradation

- The microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions indicates that these compounds can be biodegraded under oxic and nearly all anoxic conditions, albeit with site-specific variations. This research informs potential bioremediation strategies for ether pollutants in groundwater and soil (Schmidt et al., 2004).

Health and Environmental Concerns

- The occurrence and potential health risks of synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), which shares structural similarities with tert-butyl carbamates, have been reviewed. Such compounds have been found in various environmental matrices and are associated with toxicity concerns, underscoring the need for studies on their bioactivities and environmental behaviors (Liu & Mabury, 2020).

Potential for Industrial Application

- The decomposition of MTBE using hydrogen in a cold plasma reactor presents an innovative method for the treatment of air toxics, suggesting potential industrial applications for the removal or conversion of ether compounds in environmental remediation efforts (Hsieh et al., 2011).

properties

IUPAC Name |

tert-butyl N-(3-ethylazetidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLINLQRBGQBQHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856661 |

Source

|

| Record name | tert-Butyl (3-ethylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1205749-14-9 |

Source

|

| Record name | tert-Butyl (3-ethylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)